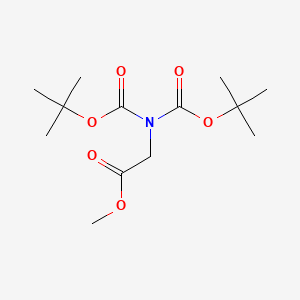
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is an organic compound with the molecular formula C14H23NO6. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which are widely used as protecting groups in peptide synthesis and other organic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((tert-butoxycarbonyl)amino)acrylate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in anhydrous acetonitrile (MeCN) at 0°C and stirred for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Substitution: Amines, DMAP
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Hydrolysis: Free amine
Substitution: Amides
Reduction: Alcohols
Aplicaciones Científicas De Investigación
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2-(bis(tert-butoxycarbonyl)amino)acetate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amines in multi-step synthetic processes . The compound does not have a specific molecular target or pathway, as its primary function is to serve as a protecting group in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but with a methyl group instead of a second Boc group.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amine but with an ethanolamine backbone.
Methyl (2-((tert-butoxycarbonyl)amino)-3-phenylpropanoyl)amino)acetate: Similar in structure but with a phenyl group and an additional amide linkage.
Uniqueness
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is unique due to the presence of two Boc groups, which provide enhanced protection for amine functionalities. This makes it particularly useful in complex synthetic routes where selective deprotection is required .
Propiedades
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGTNCZWQLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














